molecular formula C13H9FO2 B3040242 2-Fluoro-biphenyl-3-carboxylic acid CAS No. 177942-40-4

2-Fluoro-biphenyl-3-carboxylic acid

Cat. No.: B3040242
CAS No.: 177942-40-4
M. Wt: 216.21 g/mol
InChI Key: MRHZFYDIPYOCQF-UHFFFAOYSA-N
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Description

Significance of Fluorinated Biphenyl (B1667301) Systems in Chemical Research

Fluorinated biphenyl systems are a class of compounds that have become increasingly significant in several areas of chemistry, including medicinal chemistry, materials science, and biochemistry. nih.gov The introduction of fluorine into a biphenyl structure dramatically alters its electronic properties and reactivity. nih.gov

Key attributes that fluorine imparts include:

High Electronegativity: As the most electronegative element, fluorine can create strong dipoles within a molecule, influencing how it interacts with other molecules, such as biological receptors. nih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a compound. This is a highly desirable trait in pharmaceutical development, as it can lead to drugs with longer half-lives.

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. nih.gov

Conformational Control: The size of the fluorine atom can influence the rotational geometry (the "twist") between the two phenyl rings of the biphenyl system. This conformational control is crucial for designing molecules that fit precisely into the binding sites of proteins or other biological targets.

These properties have led to the use of fluorinated biphenyls in the development of liquid crystals, organic solar cells, and various pharmaceuticals. nih.gov For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen contains a 2-fluorobiphenyl (B19388) moiety in its structure. ossila.com

Contextualizing Carboxylic Acid Functionality in Biphenyl Frameworks

The carboxylic acid (-COOH) group is a cornerstone of organic synthesis, and its presence on a biphenyl framework provides a versatile chemical handle for further molecular modifications. atamanchemicals.com This functional group is crucial in both the biochemistry of living systems and in drug design. ajgreenchem.com

The significance of the carboxylic acid functionality in biphenyls includes:

Synthetic Versatility: The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and acyl chlorides. atamanchemicals.com This allows chemists to attach different molecular fragments to the biphenyl scaffold, creating a diverse library of compounds for testing in various applications. atamanchemicals.comajgreenchem.com

Hydrogen Bonding: The -COOH group is an excellent hydrogen bond donor and acceptor. This property is vital for drug-receptor interactions, as it allows molecules to bind with high specificity to their biological targets.

Structural Rigidity and Planarity: The biphenyl backbone itself provides a rigid and planar structure, which is valued in materials science for creating materials with high thermal stability, such as high-performance polymers. atamanchemicals.com The carboxylic acid group can be used to create cross-linking points to further enhance these properties. atamanchemicals.com

Pharmacological Activity: Many biphenyl carboxylic acid derivatives have been developed as drugs with a wide range of activities, including anti-inflammatory, antihypertensive, and antitumor properties. ajgreenchem.com

Overview of Current Research Directions for 2-Fluoro-biphenyl-3-carboxylic acid

Current research involving this compound and related structures is primarily focused on its application as a key intermediate or building block in the synthesis of novel compounds for pharmaceuticals and advanced materials.

The combination of the fluorinated biphenyl core and the reactive carboxylic acid group makes this compound a valuable precursor for creating complex molecules with tailored properties. atamanchemicals.com Research efforts are directed towards leveraging its unique structural features for specific outcomes:

Drug Discovery: The compound serves as a scaffold in medicinal chemistry to synthesize new therapeutic agents. By modifying the carboxylic acid group and adding other substituents to the biphenyl rings, researchers can explore how these changes affect biological activity. The presence of the fluorine atom is particularly strategic for enhancing drug-like properties.

Organic Synthesis: this compound is utilized in the development of new synthetic methodologies. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often employed to create the biphenyl core itself, and the compound can then be used in subsequent steps to build more elaborate molecular architectures. acs.org

Materials Science: In materials science, the rigid nature of the biphenyl structure is exploited. atamanchemicals.com Derivatives of this compound could be investigated for the creation of specialized polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the fluorine atom can fine-tune the electronic and optical properties of the final material. rsc.org

The research findings on related fluorinated biphenyl carboxylic acids demonstrate their potential in creating compounds with specific biological activities, such as in the development of anticancer agents or in understanding metabolic pathways. ajgreenchem.comucd.ie

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHZFYDIPYOCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoro Biphenyl 3 Carboxylic Acid and Its Analogs

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Carboxylic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of biaryl compounds. uva.nlresearchgate.net

Suzuki–Miyaura Coupling Reactions for Constructing the Biphenyl Core

The Suzuki-Miyaura coupling reaction stands out as one of the most important and efficient methods for synthesizing both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivative. gre.ac.uk The reaction is valued for its relatively low toxicity of boron byproducts, tolerance of a wide range of functional groups, and the ready availability of the organoboron starting materials. nih.gov The general mechanism involves an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product. kochi-tech.ac.jp

The synthesis of fluorinated biphenyls, including those with carboxylic acid functionalities, can be effectively achieved using Suzuki-Miyaura coupling. researchgate.netresearchgate.netmdpi.com For instance, the coupling of a suitably substituted bromobenzoic acid with a fluorinated phenylboronic acid can provide the desired fluorinated biphenyl carboxylic acid scaffold. researchgate.net

Optimization of Catalyst Systems (e.g., Pd(0)-catalyzed, fullerene-supported PdCl2 nanocatalysts)

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalyst system employed. While traditional systems often utilize palladium(0) catalysts with phosphine (B1218219) ligands, recent advancements have focused on developing more active, stable, and recyclable catalyst systems. rsc.orgacs.org

One area of significant progress is the use of palladium precatalysts, such as Pd(OAc)₂, in combination with sterically bulky and electron-rich phosphine ligands. nih.govacs.org These systems have demonstrated high activity, even for challenging substrates like heteroaryl halides and hindered aryl halides. acs.org

A particularly innovative approach involves the use of fullerene-supported palladium chloride (PdCl₂) nanocatalysts. researchgate.netrsc.orgnih.gov These water-soluble catalysts have shown exceptional efficiency in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of biphenyl compounds in high yields at room temperature and in environmentally friendly solvents like water. rsc.orgnih.gov A key advantage of these nanocatalysts is their recyclability; they can be recovered and reused multiple times without a significant loss of catalytic activity. rsc.orgnih.gov For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been successfully used for the green synthesis of various biphenyl carboxylic acids by coupling bromobenzoic acids with aryl boronic acids, achieving yields of over 90% at room temperature. researchgate.net

The table below summarizes the performance of a fullerene-supported PdCl₂ nanocatalyst in the synthesis of biphenyl-4-carboxylic acid under optimized conditions. researchgate.net

EntryCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
10.05K₂CO₃Water4>90

This data highlights the high efficiency of the fullerene-supported catalyst system.

Substrate Scope and Efficiency in Fluorinated Biphenyl Carboxylic Acid Formation

The substrate scope of palladium-catalyzed cross-coupling reactions is a critical factor in their synthetic utility. Research has demonstrated that these methods are applicable to a wide range of substrates for the formation of fluorinated biphenyl carboxylic acids.

In Suzuki-Miyaura couplings, various substituted aryl halides and arylboronic acids can be employed. mdpi.comresearchgate.net For instance, the coupling of different fluorinated boronic acids with 2,3,5,6-tetrafluoroiodobenzene has been successfully demonstrated, albeit with varying yields depending on the substitution pattern. nih.gov Similarly, the reaction of 1-bromo-4-fluorobenzene (B142099) with a variety of phenylboronic acid derivatives, including those with carboxylic acid groups, has been shown to proceed with good conversion rates using a heterogeneous palladium catalyst. mdpi.com

The efficiency of these reactions can be influenced by the electronic properties of the substrates. Generally, aryl bromides tend to provide better yields than aryl iodides in some systems. researchgate.net The position of substituents on the aromatic rings can also impact the reaction outcome, with para-substituted aryl halides often giving higher yields than their meta-substituted counterparts. researchgate.net

The table below illustrates the substrate scope of a Suzuki-Miyaura coupling for the synthesis of various biphenyl derivatives, showcasing the versatility of the method. acs.org

Aryl HalideArylboronic AcidProductYield (%)
4-BromoacetophenonePhenylboronic acid4-Acetyl-1,1'-biphenyl96
4-BromonitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl98
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic acid4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid95
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acid2,4'-Difluoro-1,1'-biphenyl85

These examples underscore the broad applicability of palladium-catalyzed cross-coupling reactions in synthesizing a diverse array of fluorinated biphenyl carboxylic acids and their analogs.

Emerging Synthetic Routes to Fluorinated Biphenyl Carboxylic Acid Scaffolds

Beyond traditional cross-coupling methods, new synthetic strategies are continually being developed to provide more direct and efficient access to complex molecular architectures like fluorinated biphenyl carboxylic acids.

C–H Functionalization Approaches in Biphenyl Synthesis

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds, offering an alternative to the use of pre-functionalized starting materials. uva.nlsioc-journal.cnrsc.org This approach involves the direct activation and subsequent reaction of a C–H bond in one aromatic partner with another. rsc.org

Palladium catalysis has been instrumental in the advancement of C–H arylation for biphenyl synthesis. uva.nlrsc.org These reactions can proceed through various mechanisms, often involving a concerted metalation-deprotonation step. nih.gov The development of specialized ligands, such as substituted 2-pyridones and S,O-ligands, has been crucial for improving the reactivity and selectivity of these transformations. uva.nlnih.govescholarship.org For instance, a nitrile-directing group on a biphenyl system has been shown to facilitate meta-C–H olefination, acetoxylation, and iodination, providing a route to modify the biphenyl core. nih.govescholarship.org

While significant progress has been made, challenges remain, particularly in controlling the regioselectivity of the C–H functionalization. acs.org However, the ongoing development of new catalytic systems holds great promise for the direct and efficient synthesis of complex biphenyls, including fluorinated derivatives. sioc-journal.cnrsc.org

Deoxyfluorination Reactions for the Formation of Acyl Fluorides from Carboxylic Acids

Acyl fluorides are valuable synthetic intermediates due to their unique balance of stability and reactivity. cas.cn They can be readily converted into a variety of other functional groups, including amides and esters, and serve as versatile coupling partners in transition metal-catalyzed reactions. cas.cnnih.gov The direct synthesis of acyl fluorides from readily available carboxylic acids via deoxyfluorination is therefore a highly attractive transformation. nih.govrsc.org

A number of reagents have been developed for the deoxyfluorination of carboxylic acids. Traditional reagents include sulfur-based compounds like DAST (diethylaminosulfur trifluoride) and its derivatives. nih.gov However, there is a continuous effort to find milder and easier-to-handle reagents. nih.gov

Recent innovations in this area include the use of:

CpFluor (3,3-difluoro-1,2-diphenylcyclopropene) : This bench-stable, all-carbon-based reagent efficiently converts a wide range of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl acids, into their corresponding acyl fluorides under neutral conditions. researchgate.netacs.orgorganic-chemistry.orgnih.gov

Pentafluoropyridine (B1199360) (PFP) : This inexpensive and commercially available reagent can be used for the deoxyfluorination of carboxylic acids under mild conditions. It can also be utilized in a one-pot amide bond formation by generating the acyl fluoride (B91410) in situ. worktribe.com

Potassium Fluoride (KF) with electron-deficient fluoroarenes : This method provides a cost-effective and practical alternative to traditional reagents, using inexpensive KF as the fluoride source. organic-chemistry.org

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) : This reagent allows for the direct synthesis of acyl fluorides from carboxylic acids, which can then be used in one-pot protocols to form amides. nih.gov

In situ generated pyridinium (B92312) trifluoromethoxide salt (PyOCF₃) : This reagent is highly effective for the synthesis of acid fluorides and demonstrates a wide substrate scope and high functional group tolerance. nih.gov

The table below provides examples of different deoxyfluorination reagents and their general applicability. researchgate.networktribe.comorganic-chemistry.orgnih.gov

ReagentSubstrate ScopeKey Features
CpFluor(Hetero)aryl, alkyl, alkenyl, alkynyl carboxylic acidsBench-stable, neutral conditions
Pentafluoropyridine (PFP)Aliphatic and aromatic carboxylic acidsInexpensive, enables one-pot amidation
KF / Electron-deficient fluoroarenesVarious carboxylic acidsCost-effective, uses inexpensive fluoride source
BT-SCF₃Aromatic, heteroaromatic, olefinic, aliphatic carboxylic acidsEnables one-pot amidation

These emerging deoxyfluorination methods provide powerful tools for the synthesis of acyl fluorides, which can then be further elaborated to produce 2-fluoro-biphenyl-3-carboxylic acid and its analogs.

Chemical Reactivity and Transformation Pathways of 2 Fluoro Biphenyl 3 Carboxylic Acid Derivatives

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of important derivatives such as acyl halides, amides, and hydrazides. These transformations are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials.

Synthesis of Acyl Halides (e.g., Acyl Fluorides) from the Carboxylic Acid Group

The conversion of 2-fluoro-biphenyl-3-carboxylic acid to its corresponding acyl halide, particularly the acyl fluoride (B91410), is a key step in activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. Acyl fluorides are often favored over other acyl halides due to their increased stability and selective reactivity. researchgate.net A variety of modern fluorinating agents can be employed for this transformation, offering mild and efficient reaction conditions. organic-chemistry.orgbeilstein-journals.org

Common reagents for the synthesis of acyl fluorides from carboxylic acids include:

Cyanuric fluoride: A classic reagent for this conversion. beilstein-journals.org

(Diethylamino)sulfur trifluoride (DAST) and its analogues: Such as Deoxo-Fluor® and XtalFluor-E®, which are effective deoxofluorinating agents. beilstein-journals.org

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3): This reagent facilitates the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. researchgate.netbeilstein-journals.org

Triphosgene and Potassium Fluoride (KF): This combination provides an effective method for generating acyl fluorides in high yields and purity. rsc.org

The general mechanism for many of these transformations involves the activation of the carboxylic acid, followed by nucleophilic attack of a fluoride ion. For instance, using BT-SCF3, the reaction can proceed through two distinct pathways, allowing for the use of sub-stoichiometric amounts of the reagent. researchgate.netbeilstein-journals.org

Table 1: Selected Reagents for the Synthesis of Acyl Fluorides from Carboxylic Acids

ReagentKey FeaturesReference
(Me4N)SCF3Bench-stable solid, base- and additive-free conditions. organic-chemistry.org
XtalFluor-E®Deoxofluorination at room temperature, can be used for sequential amidation. organic-chemistry.org
Potassium Fluoride (KF) / FluoroarenesUtilizes highly electron-deficient fluoroarenes. organic-chemistry.org
Triphosgene / Cesium FluorideCan be used with carboxylic acids, aldehydes, or alcohols. organic-chemistry.org
BT-SCF3Mild, operationally simple, can be used in one-pot amide synthesis. researchgate.netbeilstein-journals.org
Triphosgene / KFHigh yields and purity, scalable. rsc.org

Derivatization to Amides and Hydrazides

The synthesis of amides and hydrazides from this compound is a crucial transformation for the development of new chemical entities with potential biological activity. These derivatives are often synthesized via the corresponding acyl chloride or by direct coupling methods.

A common route involves the initial conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an appropriate amine or hydrazine (B178648). Alternatively, direct amidation methods using coupling reagents have become increasingly popular due to their milder conditions and broader substrate scope. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used, often in combination with additives like N-hydroxysulfosuccinimide to enhance coupling efficiency. thermofisher.com The use of tris(2,2,2-trifluoroethyl) borate (B1201080) has also been reported for the direct amidation of a wide range of carboxylic acids and amines. organic-chemistry.org

The synthesis of hydrazide-hydrazone derivatives of structurally related compounds, such as 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid (flurbiprofen), has been extensively studied. acs.orgnih.govresearchgate.net In these studies, the carboxylic acid is first converted to its corresponding ester, which is then treated with hydrazine hydrate (B1144303) to yield the hydrazide. Subsequent condensation with various aromatic aldehydes produces a library of hydrazone derivatives. acs.orgnih.gov This methodology is directly applicable to this compound.

Table 2: Synthesis of Hydrazide-Hydrazone Derivatives from a Flurbiprofen Scaffold

Derivative ClassSynthetic StepsKey ReagentsReference
Acyl Hydrazones1. Esterification2. Hydrazinolysis3. Condensation1. H₂SO₄, Methanol2. Hydrazine Hydrate3. Aromatic Aldehydes acs.orgnih.gov

Reactions at the Biphenyl (B1667301) Core

The biphenyl core of this compound is susceptible to various transformations, including electrophilic and nucleophilic substitution reactions, as well as intramolecular cyclizations. The regioselectivity and feasibility of these reactions are significantly influenced by the existing substituents.

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl Rings

The fluorine atom and the carboxylic acid group exert significant electronic effects on the biphenyl rings, directing the outcome of electrophilic aromatic substitution (EAS) reactions. The fluorine atom is an ortho-, para-directing group, albeit a deactivating one, due to the interplay of its electron-withdrawing inductive effect and electron-donating mesomeric (resonance) effect. csbsju.edu The carboxylic acid group is a meta-directing and deactivating group.

In the case of this compound, the positions on both aromatic rings are influenced by these competing effects. The reactivity towards electrophiles is generally reduced compared to unsubstituted biphenyl. The directing effects of the substituents will guide incoming electrophiles to specific positions on the biphenyl system. In general, biphenyl is more reactive towards electrophilic substitution than benzene, and fluorene (B118485) is more reactive than biphenyl. quora.com

Nucleophilic aromatic substitution (SNAr) on the biphenyl core is also a possibility, particularly on the fluorinated ring. The strong electron-withdrawing nature of the fluorine atom can activate the ring towards attack by nucleophiles. For instance, studies on 2,2'-difluoro-1,1'-biphenyls have shown that reaction with potassium tert-butoxide can lead to the substitution of fluorine atoms. researchgate.net

Intramolecular Cyclization Reactions (e.g., Acylation leading to Fluorenones)

A significant reaction of this compound and its derivatives is intramolecular cyclization to form fluorenone structures. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation. nih.govresearchgate.netorganic-chemistry.org The reaction involves the activation of the carboxylic acid (or its corresponding acyl halide) and subsequent electrophilic attack of the resulting acylium ion onto the adjacent phenyl ring.

This cyclization usually requires a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). acs.org More recently, transition-metal-catalyzed methods have been developed. For example, rhodium complexes have been shown to effectively catalyze the intramolecular acylation of biarylcarboxylic acids to yield fluorenones. acs.org

A study on the rhodium-catalyzed intramolecular acylation of a 2-fluoro substituted biphenyl carboxylic acid demonstrated the formation of a mixture of 2-fluorofluorenone and 3-fluorofluorenone. acs.org This suggests an equilibrium between different rhodium-intermediate species during the catalytic cycle.

Influence of Fluorine Atom on Reactivity in Biphenyl Systems

The presence of a fluorine atom in a biphenyl system has a profound impact on its chemical reactivity and physical properties. nih.gov The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect), while its lone pairs can participate in a weaker, opposing mesomeric or resonance effect (+M effect). csbsju.edunih.gov

This dual nature of fluorine's electronic influence affects the reactivity in several ways:

Electrophilic Aromatic Substitution: The strong -I effect deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to non-fluorinated analogues. However, the +M effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. csbsju.edu

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of fluorine can facilitate nucleophilic attack on the aromatic ring to which it is attached. researchgate.net

Acidity of the Carboxylic Acid: The -I effect of the fluorine atom increases the acidity of the carboxylic acid group compared to the non-fluorinated parent compound.

Molecular Conformation: The size of the fluorine atom can influence the torsional angle between the two phenyl rings of the biphenyl system, which in turn can affect reactivity and intermolecular interactions. researchgate.net

Stabilization of Molecular Orbitals: The addition of fluorine atoms to an aromatic ring introduces new π-orbitals that are lower in energy, which can lead to increased thermal and chemical stability. nih.gov This phenomenon, termed "fluoromaticity," contributes to the unique properties of fluorinated aromatic compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro Biphenyl 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of atoms.

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and arrangement of hydrogen atoms in a molecule. In 2-Fluoro-biphenyl-3-carboxylic acid, the aromatic protons exhibit complex splitting patterns and chemical shifts influenced by the fluorine and carboxylic acid substituents.

The protons on the phenyl ring containing the carboxylic acid group are typically deshielded due to the electron-withdrawing nature of the carboxyl group. libretexts.org Protons ortho to the carboxyl group will appear at a different chemical shift than those meta and para to it. Similarly, the fluorine atom on the second phenyl ring influences the chemical shifts of its neighboring protons. The proton of the carboxylic acid itself is highly deshielded and often appears as a broad singlet in the 10-12 ppm region. libretexts.org

The chemical shifts of protons are influenced by both inductive and mesomeric effects of the substituents on the aromatic rings. ucl.ac.uk For instance, in related biphenyl (B1667301) compounds, aromatic protons typically resonate in the range of 7.0-8.5 ppm. rsc.org The specific coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between adjacent non-equivalent protons, providing valuable information about their relative positions.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Biphenyl Carboxylic Acid Derivatives

Proton EnvironmentTypical Chemical Shift (δ, ppm)
Carboxylic Acid (O-H)10.0 - 13.0
Aromatic (Ar-H)7.0 - 8.5
Protons adjacent to a carbonyl group~2.0

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the derivative.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In this compound, the carbonyl carbon of the carboxylic acid group is significantly deshielded and typically appears in the range of 165-185 ppm. libretexts.orgoregonstate.edu The aromatic carbons show a wide range of chemical shifts between approximately 110 and 150 ppm, influenced by the substituents. oregonstate.edu The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). libretexts.org The presence of the fluorine atom also influences the chemical shifts of other carbons in the same ring through space and through bond effects.

Conjugation of the phenyl rings can cause an upfield shift (smaller δ value) of the carbonyl carbon. organicchemistrydata.org The quaternary carbons, those with no attached protons, are usually weaker in intensity. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Biphenyl Carboxylic Acid Derivatives

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 185
Aromatic (C-F)Varies (large ¹JCF)
Aromatic (Ar-C)110 - 150
Quaternary Aromatic CarbonsOften weak signals within the aromatic region

Note: The exact chemical shifts and coupling constants are dependent on the specific molecular structure and the solvent used.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool specifically for analyzing fluorine-containing compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring.

A key feature of ¹⁹F NMR is the observation of coupling between the fluorine nucleus and nearby carbon and proton nuclei. The magnitude of these coupling constants (J-coupling) provides valuable structural information. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, often in the range of 240-260 Hz for sp²-hybridized carbons. libretexts.org Longer-range couplings, such as two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings, are also observed and their magnitudes decrease with the number of bonds separating the coupled nuclei. libretexts.org For example, typical values for these longer-range couplings are around 21 Hz for ²JCF, 8 Hz for ³JCF, and 3 Hz for ⁴JCF. libretexts.org Analysis of these coupling patterns can help to unambiguously assign the positions of fluorine substituents on the aromatic ring.

Table 3: Representative Fluorine-Carbon Coupling Constants (JCF) in Fluoroaromatic Compounds

Coupling TypeTypical Coupling Constant (Hz)
¹JCF240 - 260
²JCF~21
³JCF~8
⁴JCF~3

Note: These values are approximate and can vary based on the specific molecular structure.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. For this compound, several key absorptions would be expected.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid and liquid states. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, typically between 1680 and 1760 cm⁻¹. libretexts.org For aromatic carboxylic acids, this peak is often found in the lower end of the range, from 1680 to 1710 cm⁻¹, due to conjugation. spectroscopyonline.com

Other important vibrations include the C-O stretching vibration, which appears in the 1210-1320 cm⁻¹ region, and the out-of-plane O-H bend, which is a broad peak between 910 and 950 cm⁻¹. libretexts.orgspectroscopyonline.com The C-F stretching vibration of the fluoroaromatic moiety is expected in the 1150-1250 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. libretexts.org

Table 4: Characteristic FTIR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500 - 3300 (very broad)
CarbonylC=O stretch1680 - 1710 (strong, sharp)
Carboxylic AcidC-O stretch1210 - 1320
Carboxylic AcidO-H bend (out-of-plane)910 - 950 (broad)
FluoroaromaticC-F stretch1150 - 1250
AromaticC-H stretch> 3000
AromaticC-C stretch (in-ring)1400 - 1600

Raman spectroscopy provides complementary information to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.

For this compound, the C=C stretching vibrations of the aromatic rings would be expected to show strong Raman scattering. The C=O stretching vibration of the carboxylic acid is also Raman active. rsc.org The C-F stretching vibration would also be observable. In general, Raman spectra of carboxylic acids show that in dilute solutions, the monomeric form is present, which is progressively replaced by hydrated linear dimers and then cyclic dimers as the concentration increases. rsc.org At high concentrations, longer oligomers and dominant cyclic dimers are observed. rsc.org

Table 5: Potentially Strong Raman Bands for this compound

Functional GroupVibrational Mode
Aromatic RingsC=C stretch
CarbonylC=O stretch
FluoroaromaticC-F stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is determined by the chromophores present in its structure, namely the conjugated biphenyl system and the carboxyl group. The absorption of ultraviolet or visible light excites outer electrons from a ground state to a higher energy state. sigmaaldrich.com For organic molecules, these events typically involve σ, π, and non-bonding (n) electrons. sigmaaldrich.comnih.gov

The primary electronic transitions expected for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). masterorganicchemistry.com

π → π Transitions:* The biphenyl core, with its two conjugated phenyl rings, is the principal chromophore. This extended π-system gives rise to intense π → π* transitions. For the parent biphenyl molecule, strong absorption occurs around 250 nm. nist.gov The presence of substituents like the fluorine atom and the carboxylic acid group can cause shifts in the absorption maximum (λmax) and intensity. Conjugation between the two aromatic rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing the absorption to longer wavelengths compared to non-conjugated systems like benzene.

n → π Transitions:* The carboxylic acid group contains a carbonyl (C=O) function, which possesses non-bonding electrons on the oxygen atom. This allows for a lower-energy n → π* transition. masterorganicchemistry.com These transitions are typically much weaker in intensity (molar absorptivity < 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions and are often observed as a shoulder or a weak band at longer wavelengths, commonly in the 270-300 nm region for simple carbonyl compounds. masterorganicchemistry.comoregonstate.edu In many carboxylic acids, this absorption is often obscured by the much stronger π → π* bands of the aromatic system, especially when conjugation is present. libretexts.org

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreRelative EnergyExpected Molar Absorptivity (ε)
π → πBiphenyl Ring SystemHighHigh (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → πCarboxyl C=O GroupLowLow (10 - 100 L mol⁻¹ cm⁻¹)

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been detailed in the surveyed literature, the analysis of related fluorinated biphenyls and aromatic carboxylic acids allows for a robust prediction of its solid-state characteristics. nih.govnih.gov The crystal structure provides critical insights into molecular conformation, bond lengths, bond angles, and the intermolecular forces that dictate crystal packing. mdpi.com

Analysis of Dihedral Angles and Torsion Angles within the Biphenyl System

A key structural feature of biphenyl derivatives is the torsion or dihedral angle between the planes of the two aromatic rings. This angle represents a balance between two opposing effects:

Steric Hindrance: Repulsion between the ortho-substituents on each ring favors a twisted, non-planar conformation.

π-Conjugation: Electronic delocalization across the inter-ring C-C bond is maximized in a planar conformation, which would enhance aromatic stabilization.

In the solid state, the observed dihedral angle is a sensitive function of the substitution pattern and the forces involved in crystal packing. nih.gov For the parent biphenyl, the gas-phase dihedral angle is around 44°, while in the crystal, it becomes planar due to packing forces. The introduction of substituents, such as the fluorine atom and carboxylic acid group at the 2 and 3 positions, introduces steric strain that will likely enforce a non-planar conformation. Computational studies on related difluorinated biphenyl derivatives show that steric repulsions can significantly increase the dihedral angle. acs.org For example, in biphenyl-2-carboxylic acid, a close analogue, the biphenyl twist angles range from 46.5° to 52.5°.

Table 2: Representative Dihedral Angles in Related Biphenyl Compounds

CompoundDihedral Angle (°)Method
Biphenyl (Gas Phase)~44Experimental
Biphenyl (Crystal)0SC-XRD
Biphenyl-2-carboxylic acid46.5 - 52.5SC-XRD
3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl~60DFT Calculation acs.org

Investigation of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, C-H...π interactions)

The crystal packing of this compound is expected to be dominated by strong, directional intermolecular interactions, which are crucial in forming a stable, repeating three-dimensional lattice.

Hydrogen Bonding: The most significant interaction is anticipated to be the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is an extremely robust and common supramolecular synthon in the crystal engineering of carboxylic acids. nih.gov This interaction involves two O-H···O hydrogen bonds, creating a characteristic eight-membered ring.

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak donor to the electron-rich π-system of an adjacent aromatic ring. These interactions help to organize the molecules in the crystal lattice.

Interactions Involving Fluorine: The electronegative fluorine atom can participate in various weak intermolecular contacts, such as C-H···F interactions. While weaker than conventional hydrogen bonds, these interactions can play a collective role in stabilizing the crystal packing. acs.org

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorRelative Strength
Hydrogen BondCarboxyl O-HCarboxyl C=OStrong
C-H···π InteractionAromatic C-HPhenyl Ring (π-system)Weak
C-H···F InteractionAromatic/Aliphatic C-HFluorine AtomWeak
π-π StackingPhenyl Ring (π-system)Phenyl Ring (π-system)Weak to Moderate

Computational Chemistry and Theoretical Investigations of 2 Fluoro Biphenyl 3 Carboxylic Acid

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2-Fluoro-biphenyl-3-carboxylic acid, DFT is instrumental in determining its most stable three-dimensional arrangement (optimized geometry) and in probing its electronic properties, which are fundamental to its chemical behavior.

Theoretical investigations on related structures, such as biphenyl-4-carboxylic acid and various fluorinated biphenyls, have demonstrated the utility of DFT in predicting molecular characteristics that complement experimental findings. researchgate.netacs.org These studies help in understanding bond strengths, intermolecular interactions, and spectroscopic signatures. researchgate.net

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

For organic molecules containing fluorine and carboxylic acid groups, a common and effective choice is the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which often improves the prediction of various molecular properties. acs.orgbeilstein-journals.org

The selection of a basis set is equally critical. A minimal basis set, such as STO-3G, might be used for initial, less computationally demanding calculations. However, for more accurate results, larger basis sets are necessary. The Pople-style basis sets, like 6-31G(d,p), are widely used and represent a good compromise between accuracy and computational expense for molecules of this size. beilstein-journals.org This basis set includes polarization functions (d and p) on heavy and hydrogen atoms, respectively, which are crucial for describing the anisotropic nature of chemical bonds. For even higher accuracy, especially for properties like electron affinity or non-covalent interactions, diffuse functions can be added, leading to basis sets like 6-311++G(d,p). researchgate.net

A comparative study on similar biphenyl (B1667301) derivatives might employ a hierarchy of basis sets to assess the convergence of the calculated properties.

FunctionalBasis SetCommon Application
B3LYP6-31G(d,p)Geometry optimization and vibrational frequencies of organic molecules. beilstein-journals.org
B3LYP6-311++G(d,p)Higher accuracy energy calculations, NBO, and HOMO-LUMO analysis. researchgate.net
ωB97X-Ddef2-TZVPGood for non-covalent interactions and general-purpose calculations.

This table represents common choices for DFT calculations on molecules similar to this compound and is for illustrative purposes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl rings, while the LUMO is likely to be located on the biphenyl system and the electron-withdrawing carboxylic acid group. The fluorine atom, being highly electronegative, can also influence the energies and distributions of these orbitals. emerginginvestigators.org

In a study of related fluorinated biphenyl compounds, DFT calculations were used to compute the FMOs. acs.org The HOMO-LUMO gap can be fine-tuned by the strategic placement of electron-donating or electron-withdrawing groups. rsc.org

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; indicates electron-accepting ability.
ΔE (HOMO-LUMO Gap) ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov

This table provides a general description of Frontier Molecular Orbital parameters.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carboxylic acid group and potentially the fluorine atom. Regions of positive electrostatic potential (colored blue) indicate an excess of positive charge and are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Computational studies on chlorinated biphenyls have successfully used MEP maps to correlate electrostatic potential with substitution patterns and toxicities. nih.gov For fluorinated biphenyl compounds, MEP analysis suggests that the accumulation of positive and negative potential can lead to significant dipole-dipole intermolecular interactions. acs.org

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It is particularly useful for quantifying charge transfer and delocalization effects, which contribute to molecular stability.

The NBO method analyzes the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, which provides stabilization energies (E(2)). Larger E(2) values indicate more significant charge transfer and greater stabilization.

In this compound, key NBO interactions would include hyperconjugation from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the phenyl rings, as well as delocalization within the π-systems of the rings. The analysis of atomic charges via NBO also provides a more chemically intuitive picture than other methods like Mulliken population analysis. acs.orgq-chem.com Studies on biphenyl derivatives often employ NBO analysis to investigate molecular stability and bond strength. researchgate.net

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)Interpretation
LP(O)π(C=C)HighDelocalization of oxygen lone pair into the phenyl ring.
π(C=C)π(C=C)Moderateπ-conjugation between the two phenyl rings.
LP(F)σ*(C-C)LowHyperconjugation from fluorine lone pair to adjacent bonds.

This is an illustrative table of potential NBO interactions and is not based on actual calculated data for this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a method used to analyze the electron density to define atoms and the chemical bonds between them. By locating the bond critical points (BCPs) in the electron density, AIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, AIM analysis could be used to:

Characterize the C-F bond and determine its degree of covalent and ionic character.

Investigate the nature of the C-C bond linking the two phenyl rings.

Analyze potential intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the fluorine atom, although this is sterically unlikely in the most stable conformer.

Characterize the C=O and C-O bonds within the carboxylic acid group.

Conformational Analysis and Potential Energy Surfaces

The two phenyl rings in biphenyl and its derivatives are not typically coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the central C-C bond gives rise to different conformations, and the study of these is known as conformational analysis.

For this compound, the presence of substituents on both rings will influence the preferred dihedral angle between the rings. A potential energy surface (PES) can be generated by calculating the energy of the molecule as a function of this dihedral angle. The minima on the PES correspond to the most stable conformations, while the maxima represent the transition states for rotation.

The conformational profile of biphenyls is a delicate balance of steric repulsion and electronic effects (π-conjugation, which favors planarity). Computational studies on chlorinated biphenyls have shown that the degree and pattern of substitution significantly affect the conformational mobility and the height of the rotational barrier. nih.gov The presence of the fluorine atom and the carboxylic acid group in this compound will create a unique potential energy landscape that dictates its three-dimensional structure and flexibility.

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational analysis is a cornerstone of computational chemistry, used to predict the infrared and Raman spectra of a molecule. This analysis is typically performed using Density Functional Theory (DFT), a method that has proven effective for calculating the vibrational frequencies of organic molecules. researchgate.net The process begins with the optimization of the molecule's geometric structure to find its most stable conformation (a minimum on the potential energy surface). Following optimization, the harmonic vibrational frequencies are calculated.

For a comprehensive analysis, various DFT functionals, such as the widely used B3LYP, are often employed in conjunction with a suitable basis set, for instance, 6-311++G(d,p). researchgate.nettandfonline.com The calculated frequencies are systematically scaled to correct for factors not explicitly accounted for in the calculations, such as anharmonicity and the approximate nature of the exchange-correlation functional. researchgate.net

A detailed comparison between the theoretically predicted vibrational spectrum and experimental data, when available, allows for the precise assignment of vibrational modes to specific functional groups within the molecule. For biphenyl derivatives, key vibrational modes include:

C-H stretching: Aromatic and carboxylic acid C-H vibrations.

C=O stretching: The characteristic carbonyl stretch of the carboxylic acid group.

O-H stretching and bending: Associated with the hydroxyl group of the carboxylic acid.

C-F stretching: The vibration of the carbon-fluorine bond.

Ring vibrations: The complex stretching and bending modes of the two phenyl rings.

Discrepancies between theoretical and experimental values can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always perfectly modeled in gas-phase calculations. researchgate.net

Table 1: Representative Theoretical vs. Experimental Vibrational Modes for a Related Compound (Biphenyl-4-carboxylic acid)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3570 3430
C=O Stretch 1775 1683
C-H Aromatic Stretch 3100-3000 3070-3030
C-C Ring Stretch 1600-1400 1595-1405

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new molecules, guiding synthetic efforts toward promising candidates. The key parameters that determine a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The calculation of these properties is performed on the optimized molecular geometry. A high value for the first-order hyperpolarizability (β) is indicative of a significant second-order NLO response. Molecules with large NLO responses often feature an electron donor group and an electron acceptor group connected by a π-conjugated system. In this compound, the carboxylic acid group can act as an electron-withdrawing group.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. A small HOMO-LUMO energy gap is often correlated with a higher hyperpolarizability, as it indicates a greater ease of intramolecular charge transfer upon excitation.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Understanding the intermolecular interactions within a crystal lattice is fundamental to predicting the physical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the electron density of the molecule is dominant over the electron density of its neighbors.

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking). The surface is color-coded to highlight contacts that are shorter (red), longer (blue), or at the van der Waals separation (white). nih.gov

Energy framework calculations complement the Hirshfeld surface analysis by quantifying the energetic strength of the intermolecular interactions. These calculations determine the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, polarization, dispersion, and repulsion components. This allows for the visualization of the crystal's energetic architecture, often represented by cylinders connecting molecular pairs, where the size of the cylinder corresponds to the strength of the interaction. This provides a clear picture of the dominant forces responsible for the stability of the crystal structure.

Applications of 2 Fluoro Biphenyl 3 Carboxylic Acid and Its Analogs in Advanced Organic Synthesis and Materials Science

Precursors in Complex Molecule Synthesis

The biphenyl (B1667301) scaffold is fundamental to many complex organic molecules. The presence of a fluorine atom and a carboxylic acid provides specific reactive sites that can be exploited to construct more elaborate structures, such as polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex PAHs often relies on the strategic cyclization of smaller, functionalized aromatic precursors. Biphenyl derivatives are key starting materials in these transformations. While direct synthesis from 2-fluoro-biphenyl-3-carboxylic acid is specific, the general strategies involving biphenyl precursors are well-established. For instance, methods like phenyl addition-dehydrocyclization can form larger aromatic systems; the reaction of a phenyl radical with a biphenyl molecule can lead to the formation of triphenylene. uhmreactiondynamics.org

More sophisticated methods involve the intramolecular cyclization of functionalized biphenyls. Tandem reactions, such as oxidative spirocyclization followed by a 1,2-aryl migration of (o-biphenylyl)methylene-substituted fluorenes, provide an efficient route to extended PAHs. nih.gov Furthermore, Friedel–Crafts-type cyclizations of fluorinated precursors, such as difluorovinylated biphenyls, can yield pinpoint-fluorinated PAHs, which are of interest for their unique electronic properties. oup.com The carboxylic acid group in this compound can be converted into other functional groups to facilitate these types of cyclizations.

Precursor TypeCyclization MethodResulting PAH Structure
BiphenylPhenyl Addition-Dehydrocyclization uhmreactiondynamics.orgTriphenylene
(o-Biphenylyl)methylene-substituted fluorene (B118485)Oxidative Tandem Spirocyclization nih.govExtended PAHs (e.g., Hexabenzotetracene)
Difluorovinylated BiphenylsFriedel–Crafts Cyclization oup.comFluorinated Phenacenes

Scaffolds for Fluorenones and Indenes

The biphenyl-2-carboxylic acid framework is an ideal precursor for the synthesis of fluorenones through intramolecular electrophilic acylation. This acid-catalyzed cyclization involves the formation of an acylium ion from the carboxylic acid, which then attacks the adjacent phenyl ring to form the tricyclic ketone structure of fluorenone.

In the case of this compound, the cyclization would proceed via an intramolecular Friedel-Crafts acylation. The carboxylic acid at the 3-position would be activated (e.g., with a strong acid like polyphosphoric acid or Eaton's reagent) to form an acylium ion. This electrophile would then attack the 2'-position of the other phenyl ring. The fluorine atom at the 2'-position is an ortho, para-directing deactivator. While it deactivates the ring towards electrophilic attack, it would direct the incoming electrophile to the adjacent 1'-position (ipso-attack) or the 3'- and 5'-positions. The desired cyclization to form a fluorenone requires attack at the 1'-position followed by rearrangement or, more likely, direct attack at the position ortho to the fluorine, which is sterically hindered. The electronic and steric effects of the fluorine atom are therefore critical in determining the feasibility and yield of such a reaction.

Starting Material (Analog)Reaction TypeProduct
[1,1'-Biphenyl]-2-carboxylic acidIntramolecular AcylationFluorenone
This compoundIntramolecular Friedel-Crafts Acylation (Proposed)Fluorinated Fluorenone

Building Blocks for Functional Materials

The unique electronic properties imparted by the fluorine atom, combined with the structural rigidity of the biphenyl core, make this compound and its derivatives attractive candidates for the development of functional organic materials.

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

Fluorene and fluorenone derivatives are widely recognized for their photoelectric properties and are used in the construction of organic electronic devices. youtube.com The high electron affinity and thermal stability of fluorinated aromatic compounds make them suitable for use as electron-transporting or hole-blocking materials in OLEDs. The introduction of fluorine can lower the HOMO and LUMO energy levels of the molecule, which can facilitate charge injection and improve device stability. oup.com For example, 13-fluoropicene, a fluorinated PAH, has demonstrated p-type semiconducting behavior. oup.com Derivatives of this compound, such as the corresponding fluorenones or amides, could be synthesized to create materials with tailored electronic properties for use in OLEDs. The rigid, planarizable biphenyl structure is also a common feature in liquid crystal molecules, suggesting that derivatives of this compound could be explored for such applications.

Metal-Organic Frameworks (MOFs) Utilizing Fluorinated Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. Carboxylic acids are among the most common functional groups used for the organic linkers. alfa-chemistry.com The properties of a MOF, such as its pore size, stability, and surface chemistry, can be precisely tuned by modifying the organic linker.

Introducing fluorine atoms onto the linker can modify the electronic properties and increase the hydrophobicity of the resulting MOF, which can be advantageous for applications in gas storage and separation. This compound, or more commonly, its dicarboxylic acid analogs like 2-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, can serve as fluorinated linkers for MOF synthesis. alfa-chemistry.com Studies on multivariate MOFs have shown that linkers with a variety of functional groups, including halides, can be successfully incorporated into a single framework. escholarship.orgnih.gov The specific geometry and fluorine substitution of this linker would influence the topology and pore environment of the final MOF structure.

Linker FeatureImpact on MOF Properties
Carboxylic Acid GroupCoordinates with metal nodes to form the framework structure. alfa-chemistry.com
Biphenyl BackboneProvides rigidity and a defined length and geometry to the linker.
Fluorine SubstituentIncreases hydrophobicity, modifies electronic environment of pores.

Intermediate in the Synthesis of Organofluorine Compounds

Beyond its direct use, this compound is a valuable intermediate for synthesizing more complex organofluorine compounds. The carboxylic acid group is a versatile functional handle that can be transformed into a wide array of other groups. For instance, carboxylic acids can be converted into N-trifluoromethyl amides, which are functional groups of interest in medicinal chemistry. nih.gov This transformation can be achieved by reacting a carboxylic acid derivative (like an acyl halide) with an isothiocyanate in the presence of silver fluoride (B91410). nih.gov

Additionally, the fluorinated biphenyl structure itself can be part of a larger, more complex molecule. The synthesis of bioactive compounds or functional polymers can incorporate this moiety. For example, fluorinated polyamides and polyarylates have been synthesized from fluorinated biphenyl precursors to create materials with low dielectric constants and high thermal stability for microelectronics applications. The presence of the C-F bond often enhances the metabolic stability and binding affinity of drug candidates, making fluorinated intermediates like this compound valuable in pharmaceutical research.

Role in Late-Stage Chemical Functionalization Strategies

Late-stage functionalization (LSF) has become a pivotal strategy in modern organic chemistry, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence. mpg.dempg.deresearchgate.net This approach is invaluable in drug discovery and materials science as it allows for the rapid diversification of lead compounds, potentially enhancing their biological activity or material properties without the need for de novo synthesis. researchgate.net A primary methodology within LSF is the transition-metal-catalyzed activation of otherwise inert carbon-hydrogen (C-H) bonds. rsc.org

The molecular architecture of this compound makes it a particularly interesting substrate for LSF strategies. The carboxylic acid group can act as an endogenous directing group, guiding a metal catalyst to selectively functionalize the C-H bonds at the ortho positions. Transition metals such as rhodium are frequently employed for such transformations, catalyzing the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In the context of this compound, the directing group could facilitate reactions on the biphenyl core, a privileged scaffold in medicinal chemistry.

Furthermore, the fluorine atom on one of the phenyl rings significantly influences the electronic properties of the molecule, which can affect the regioselectivity and efficiency of C-H functionalization reactions. rsc.org This electronic modulation, combined with the directing capacity of the carboxylic acid, provides a powerful tool for precisely modifying the biphenyl structure to generate a library of novel analogs. These strategies are instrumental for creating molecules with tailored properties for various applications.

Table 1: Examples of Transition-Metal-Catalyzed Late-Stage C-H Functionalization on Aromatic Scaffolds

Catalyst SystemSubstrate TypeTransformationApplicationReference
Rhodium(III)Aromatic IminesAnnulation with AlkynesSynthesis of Azolopyrimidines nih.gov
Rhodium(I)BiphenyleneCoupling with OlefinsSynthesis of Vinylbiphenyls acs.org
Rhodium(III)PyridinesCoupling with IminesSynthesis of Aryl-branched Amines escholarship.org
PalladiumHeterocyclesC-H Fluorination/S(N)ArFunctionalization of Pyridines nih.gov

Development of Novel Fluorine Donors from Carboxylic Acids

The conversion of carboxylic acids into organofluorine compounds is a highly sought-after transformation in synthetic chemistry. One major pathway is decarboxylative fluorination, where the carboxyl group is replaced by a fluorine atom. This has been achieved for aliphatic carboxylic acids using methods such as photoredox catalysis or silver-catalyzed reactions with electrophilic fluorine sources like Selectfluor. nih.govgoogle.com

However, research has shown that these decarboxylative fluorination methods are highly effective for substrates with sp³-hybridized carbons (aliphatic acids) but are generally not effective for aromatic carboxylic acids like this compound. google.com The reactivity of carboxylic acids in these systems typically follows the order: tertiary > secondary > primary >> aromatic. google.com This inertness of aromatic acids under these specific conditions prevents their direct conversion into the corresponding aryl fluorides via this route.

An alternative and more viable strategy involves the activation of the carboxylic acid group rather than its replacement. Carboxylic acids can be converted into acyl fluorides, which are versatile intermediates for further transformations, including amide bond formation. nih.gov Recent advancements have shown that reagents like pentafluoropyridine (B1199360) (PFP) can facilitate the deoxyfluorination of carboxylic acids to form acyl fluorides under mild conditions. nih.gov This process transforms the relatively unreactive carboxylic acid into a highly reactive acyl fluoride. This intermediate can then react with a wide range of nucleophiles. Therefore, while this compound itself is not a direct "fluorine donor" via decarboxylation, its conversion to an acyl fluoride allows it to serve as a powerful synthetic handle for building more complex molecules.

Table 2: Methods for Fluorination and Activation of Carboxylic Acids

MethodReagent(s)Substrate ScopeProductReference
Photoredox CatalysisIr-photocatalyst, SelectfluorAliphatic (Primary, Secondary, Tertiary)Alkyl Fluoride nih.gov
Silver-CatalyzedSilver Salt, SelectfluorAliphatic (Primary, Secondary, Tertiary)Alkyl Fluoride google.com
Xenon DifluorideXeF₂Aliphatic, BenzylicAlkyl/Benzyl Fluoride cdnsciencepub.com
DeoxyfluorinationPentafluoropyridine (PFP)Aromatic and AliphaticAcyl Fluoride nih.gov

Q & A

Basic: What are the established synthetic routes for preparing 2-Fluoro-biphenyl-3-carboxylic acid, and what are their respective yields and purity considerations?

Methodological Answer:
The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between fluorinated aryl boronic acids and halogenated benzoic acid derivatives. For example:

  • Step 1: React 3-bromo-2-fluorobenzoic acid with a phenylboronic acid derivative under palladium catalysis.
  • Step 2: Purify via recrystallization or column chromatography to achieve >95% purity, as observed in analogous biphenylcarboxylic acids (e.g., 2-Biphenylcarboxylic acid, CAS 947-84-2) .
  • Key Considerations: Catalyst choice (e.g., Pd(PPh₃)₄), solvent (DMF or THF), and temperature (80–100°C) influence yields (typically 60–80%) and purity. Commercial availability of intermediates (e.g., fluorophenyl boronic acids) is noted in catalogs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (δ ~12–13 ppm, broad). Fluorine-19 NMR (δ -110 to -125 ppm) confirms the fluorine substituent’s position .
  • IR Spectroscopy: Detect the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).
  • Mass Spectrometry (MS): Use ESI-MS to observe the molecular ion peak ([M-H]⁻ at m/z 214.2 for C₁₃H₉FO₂).
  • X-ray Diffraction: Resolve crystal structure ambiguities (e.g., substituent orientation) using SHELX software .

Basic: What are the solubility properties of this compound in common organic solvents, and how do they influence reaction design?

Methodological Answer:

  • High Solubility: In polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group.
  • Moderate Solubility: In THF and dichloromethane, requiring heating (40–60°C) for dissolution.
  • Low Solubility: In non-polar solvents (hexane), making recrystallization feasible.
  • Design Implications: Use DMF for coupling reactions and THF for Suzuki-Miyaura conditions, as noted for structurally similar biphenylcarboxylic acids .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

Methodological Answer:
Discrepancies often arise from impurities, polymorphic forms, or positional isomerism. To resolve:

  • Reproducibility Checks: Re-synthesize the compound using standardized protocols .
  • Analytical Cross-Validation: Compare NMR, IR, and X-ray data with PubChem records (e.g., InChIKey: YLQFXSRZIUVTEM-UHFFFAOYSA-N for fluorinated analogs) .
  • Thermal Analysis: Perform DSC/TGA to confirm melting points (e.g., 108–110°C for non-fluorinated analogs) .

Advanced: What are the best practices for determining the crystal structure of this compound using X-ray diffraction and SHELX software?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
  • Structure Solution: Apply SHELXD for phase determination via direct methods .
  • Refinement: Use SHELXL for least-squares refinement, incorporating hydrogen bonding (e.g., carboxylic acid dimer interactions) and anisotropic displacement parameters .
  • Validation: Check CIF files with PLATON or Mercury to confirm geometry and intermolecular contacts.

Advanced: How can computational chemistry tools like PubChem-derived descriptors aid in the analysis of this compound's reactivity and intermolecular interactions?

Methodological Answer:

  • Reactivity Prediction: Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials, identifying nucleophilic/electrophilic sites. PubChem’s computed descriptors (e.g., topological polar surface area) predict solubility and bioavailability .
  • Docking Studies: Model interactions with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina, leveraging fluorophenyl groups’ hydrophobic effects .
  • Crystal Packing Analysis: Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions (e.g., F···H contacts) .

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Reactant of Route 1
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2-Fluoro-biphenyl-3-carboxylic acid
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Reactant of Route 2
2-Fluoro-biphenyl-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.